Deoxylimonoic acid
Description
Deoxylimonoic acid is a limonoid aglycone predominantly found in citrus seeds and fruit tissues. As part of the triterpenoid class, it is structurally characterized by a furan ring and a modified tetracyclic scaffold, which are critical for its bioactivity . It is one of six inherently bitter limonoid aglycones identified in citrus species, alongside limonin, nomilin, obacunoic acid, ichangin, and nomilinic acid . Its structural uniqueness, including the absence of specific hydroxyl groups (indicated by the "deoxy" prefix) and the presence of a D-ring lactone, distinguishes it from other limonoids .
Properties
Molecular Formula |
C26H32O8 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-[(3R,3aR,7aS)-3a-[(1R,6S,8aR)-1-(furan-3-yl)-5,8a-dimethyl-3-oxo-4,6,7,8-tetrahydro-1H-isochromen-6-yl]-2,2-dimethyl-6-oxo-3,4,7,7a-tetrahydrofuro[3,2-c]pyran-3-yl]acetic acid |
InChI |
InChI=1S/C26H32O8/c1-14-16(5-7-25(4)17(14)9-22(30)33-23(25)15-6-8-31-12-15)26-13-32-21(29)11-19(26)34-24(2,3)18(26)10-20(27)28/h6,8,12,16,18-19,23H,5,7,9-11,13H2,1-4H3,(H,27,28)/t16-,18-,19-,23-,25+,26+/m0/s1 |
InChI Key |
NLNLACOJSWLNHE-DYNITIQCSA-N |
Isomeric SMILES |
CC1=C2CC(=O)O[C@H]([C@@]2(CC[C@@H]1[C@@]34COC(=O)C[C@@H]3OC([C@@H]4CC(=O)O)(C)C)C)C5=COC=C5 |
Canonical SMILES |
CC1=C2CC(=O)OC(C2(CCC1C34COC(=O)CC3OC(C4CC(=O)O)(C)C)C)C5=COC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Limonin
- Structure : Contains a hydroxyl group at the C17 position and an intact A-ring.
- Bioactivity: The most abundant limonoid aglycone; exhibits strong antineoplastic properties (e.g., inhibition of tumor cell proliferation) and is a key contributor to citrus bitterness .
- Key Difference: The presence of a hydroxyl group enhances solubility compared to this compound, which lacks this group .
Nomilin
- Structure : Features an acetylated side chain and an unmodified A-ring.
- Bioactivity: Less bitter than limonin but serves as a precursor for bioactive derivatives like deacetylnomilin, which shows potent activity against estrogen receptor-positive breast cancer cells .
- Key Difference: Structural flexibility in side-chain modifications enables diverse pharmacological effects absent in this compound .
Obacunoic Acid
Nomilinic Acid
- Structure : Contains additional hydroxyl groups on the A- and D-rings.
- Key Difference: Hydroxylation increases polarity, reducing membrane permeability compared to this compound .
This compound D-Ring Lactone
- Structure: A lactonized derivative of this compound, forming a closed D-ring.
- Bioactivity : Enhanced stability and altered interaction with cellular targets due to lactone formation .
Comparative Data Table
Mechanistic Insights
- Role of Furan Ring: Shared across all limonoids, the furan ring is critical for binding to cellular receptors, particularly in anticancer activity .
- Lactone vs. Open-Chain Structures: The D-ring lactone in this compound derivatives improves metabolic stability, making it more suitable for pharmaceutical applications than open-chain forms like obacunoic acid .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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